molecular formula C20H14FN3O3S2 B6569948 N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide CAS No. 886893-09-0

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide

Cat. No. B6569948
CAS RN: 886893-09-0
M. Wt: 427.5 g/mol
InChI Key: RRCCGJWLCUIGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonamido)benzamide, commonly referred to as BFA, is a synthetic compound with a wide range of applications in scientific research. BFA is a member of the benzothiazole family, and it has been used in various studies to examine the effects of its compounds on various biochemical and physiological processes. BFA has been studied for its ability to modulate specific cellular functions, as well as its potential to act as an inhibitor of certain proteins.

Scientific Research Applications

BFA has been used in various scientific research studies. It has been used in studies examining the effects of its compounds on cellular processes, such as cell proliferation and apoptosis. BFA has also been used in studies examining its ability to modulate certain proteins and enzymes, such as the protein kinase C family. In addition, BFA has been used in studies examining its ability to act as an inhibitor of certain proteins, such as the proteasome.

Mechanism of Action

The exact mechanism of action of BFA is not yet fully understood. However, it is believed that BFA acts by modulating the activity of certain proteins and enzymes. For example, it is believed that BFA can modulate the activity of protein kinase C, which is involved in the regulation of cell proliferation and apoptosis. In addition, BFA is believed to act as an inhibitor of certain proteins, such as the proteasome.
Biochemical and Physiological Effects
BFA has been studied for its potential to modulate various biochemical and physiological processes. Studies have shown that BFA can modulate the activity of certain proteins and enzymes, such as protein kinase C. In addition, BFA has been studied for its potential to act as an inhibitor of certain proteins, such as the proteasome. BFA has also been studied for its potential to modulate certain cellular processes, such as cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

BFA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solution. In addition, BFA can be used to modulate the activity of certain proteins and enzymes, and it can be used to inhibit certain proteins. However, there are some limitations to the use of BFA in lab experiments. BFA is not as potent as some other compounds, and it may not be suitable for use in some experiments.

Future Directions

There are several potential future directions for the use of BFA in scientific research. One potential direction is the use of BFA in studies examining the effects of its compounds on various cellular processes, such as cell proliferation and apoptosis. Another potential direction is the use of BFA in studies examining its ability to modulate the activity of certain proteins and enzymes, such as protein kinase C. In addition, BFA could be used in studies examining its potential to act as an inhibitor of certain proteins, such as the proteasome. Finally, BFA could be used in studies examining its potential to modulate various biochemical and physiological processes.

Synthesis Methods

BFA is synthesized through a two-step procedure. The first step involves the reaction of 1,3-benzothiazol-2-yl-3-fluorobenzenesulfonamide with sodium azide in aqueous solution. This reaction results in the formation of a sodium salt of the compound, which is then reacted with benzamide in a second step. This second step results in the formation of BFA.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O3S2/c21-14-8-10-16(11-9-14)29(26,27)24-15-5-3-4-13(12-15)19(25)23-20-22-17-6-1-2-7-18(17)28-20/h1-12,24H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCCGJWLCUIGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.